molecular formula C19H22FN3O5 B107967 N-Ethoxycarbonyl Norfloxacin CAS No. 105440-01-5

N-Ethoxycarbonyl Norfloxacin

Cat. No.: B107967
CAS No.: 105440-01-5
M. Wt: 391.4 g/mol
InChI Key: RSAMZLZRMSYMNT-UHFFFAOYSA-N
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Description

N-Ethoxycarbonyl Norfloxacin is a derivative of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is characterized by the presence of an ethoxycarbonyl group attached to the piperazine ring of Norfloxacin. The molecular formula of this compound is C19H22FN3O5, and it has a molecular weight of 391.39 g/mol . This modification enhances its physicochemical properties, making it a valuable compound for various research and industrial applications.

Mechanism of Action

Target of Action

N-Ethoxycarbonyl Norfloxacin, also known as Norfloxacin Impurity H, is a derivative of Norfloxacin . Norfloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Norfloxacin is bactericidal and its mode of action depends on blocking bacterial DNA replication . It binds to the enzyme DNA gyrase, which is required for the untwisting needed to replicate one DNA double helix into two . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The biochemical pathways affected by Norfloxacin involve the processes of bacterial DNA replication, transcription, repair, and recombination . By inhibiting DNA gyrase and topoisomerase IV, Norfloxacin prevents the unwinding of DNA, thereby blocking DNA replication and transcription . This leads to the death of the bacterial cells.

Pharmacokinetics

Following oral administration, approximately 30 to 40 percent of the Norfloxacin dose is rapidly absorbed from the gastrointestinal tract . Approximately 1.5 hours after a 400-mg oral dose, peak serum levels of 1.5 to 2.0 pg/ml are achieved . Norfloxacin has a terminal elimination half-life of approximately three hours . Dosage modification is necessary when the glomerular filtration rate falls below 20 ml/minute .

Result of Action

The bactericidal action of Norfloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition blocks bacterial DNA replication, transcription, repair, and recombination, leading to the death of the bacterial cells .

Action Environment

Environmental factors can influence the action of Norfloxacin. For instance, environmental bacteria have the potential to biotransform Norfloxacin . In a study, eight Mycobacterium sp. cultures were dosed with Norfloxacin and incubated for 7 days . The study found that the bacteria could transform Norfloxacin, potentially serving as a resistance mechanism . Additionally, the presence of microplastics in the water environment can enhance the adsorption of Norfloxacin, promoting its carrier effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxycarbonyl Norfloxacin typically involves the reaction of Norfloxacin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

[ \text{Norfloxacin} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-Ethoxycarbonyl Norfloxacin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-Ethoxycarbonyl Norfloxacin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Norfloxacin: The parent compound, widely used as an antibiotic.

    Pefloxacin: Another fluoroquinolone with similar antibacterial properties.

    Enoxacin: A fluoroquinolone with a different substitution pattern on the piperazine ring.

    Fleroxacin: Contains an N-fluoroethyl substituent.

    Amifloxacin: Contains an N-methylamino group.

Uniqueness: N-Ethoxycarbonyl Norfloxacin is unique due to the presence of the ethoxycarbonyl group, which enhances its physicochemical properties and potentially its biological activity. This modification can improve solubility, stability, and bioavailability compared to its parent compound, Norfloxacin.

Properties

IUPAC Name

7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-14(20)16(10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAMZLZRMSYMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105440-01-5
Record name 7-(4-(Ethoxycarbonyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105440015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-(ETHOXYCARBONYL)PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E12EXJ4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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